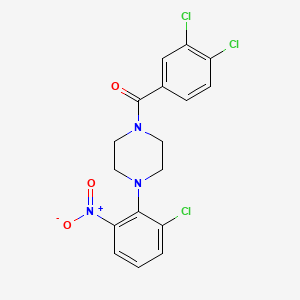

![molecular formula C15H16N8O B4052414 N'-(2-咪唑并[1,2-a]吡啶-2-基乙基)-N,N-二甲基[1,2,5]恶二唑并[3,4-b]吡嗪-5,6-二胺](/img/structure/B4052414.png)

N'-(2-咪唑并[1,2-a]吡啶-2-基乙基)-N,N-二甲基[1,2,5]恶二唑并[3,4-b]吡嗪-5,6-二胺

描述

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazo[1,2-a]pyridine acts as a versatile scaffold in organic synthesis and drug development . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from the easily available chemicals . The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A convenient and novel two-step one-pot method for the synthesis of 3-substituted imidazo[1,2-a]pyridines was developed through the reaction of heterocyclic amines and N, N-dimethylformamide dimethyl acetate with active electrophiles .

Molecular Structure Analysis

The NMR data, with proper chemical shifts and integrals, could characterize the structures .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines exhibit diverse biological properties such as anticonvulsant, antimicrobial, anti-viral, antiparasitic, anti-inflammatory, antituberculosis, and inhibitory effects on DNA oxidation and quenching radicals . They are also ligands for major inhibitory neurotransmitter receptors .

Physical and Chemical Properties Analysis

The compound is a white powder with a melting point of 233–234°C .

科学研究应用

合成和潜在的抗癌应用

一个研究领域涉及咪唑并[4,5-c]吡啶和咪唑并[4,5-b]吡啶的合成,作为潜在的抗癌剂。这些化合物因其有丝分裂抑制能力而受到认可,在小鼠模型中显示出显着的抗肿瘤活性。已经开发了合成这些化合物同系物的技术,展示了通过环化和氧化环化过程的途径。然而,生物学研究表明,与以前研究的化合物相比,合成的目标化合物表现出不同程度的活性 (Carroll Temple 等人,1987 年)。

新型合成方法

对咪唑并[1,5-b]吡嗪取代化合物的新型合成方法的研究揭示了稳定单核铱配合物的可能性。这些化合物通过亲核环转化后进行环缩合来合成,突出了这些化合物在化学合成中的多功能性及其在药物化学中的潜在应用 (Kathrin Kutlescha 等人,2010 年)。

抗菌和抗真菌活性

对含有磺酰胺基团的新型杂环化合物的抗菌和抗真菌特性的进一步研究显示出巨大的潜力。这些通过各种化学反应合成的化合物在测试中表现出很高的抗菌活性,表明它们可用作新的抗菌剂 (M. E. Azab 等人,2013 年)。类似地,咪唑并[1,2-a]吡啶的合成及其对一系列真菌的抗真菌活性的评价显示出中等的抗真菌活性,其中一些化合物显示出更高的疗效 (Füsun Göktaş 等人,2014 年)。

作用机制

The selected molecules inhibit the formation of yeast to mold as well as ergosterol formation by the computational simulation against Sterol 14-alpha demethylase (CYP51) and inhibition of ergosterol biosynthesis by in-vitro model show that the Probe II completely inhibits the formation of ergosterol in yeast cells at 2× MIC .

安全和危害

未来方向

属性

IUPAC Name |

6-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-5-N,5-N-dimethyl-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N8O/c1-22(2)15-14(18-12-13(19-15)21-24-20-12)16-7-6-10-9-23-8-4-3-5-11(23)17-10/h3-5,8-9H,6-7H2,1-2H3,(H,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSISRUXCRKXLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=NON=C2N=C1NCCC3=CN4C=CC=CC4=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

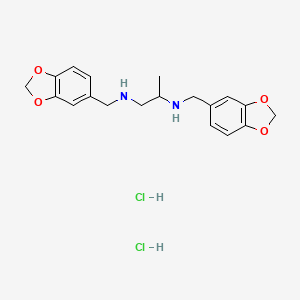

![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B4052334.png)

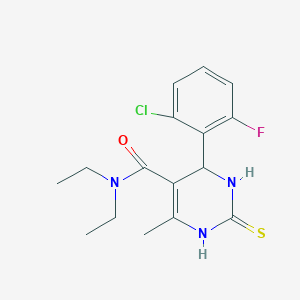

![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(1H-pyrazol-5-ylmethyl)methanamine](/img/structure/B4052351.png)

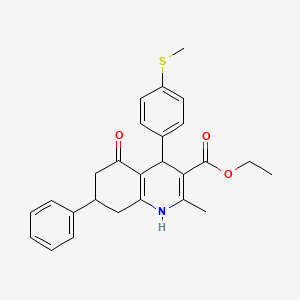

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorobenzyl)-N-methyl-3-piperidinamine](/img/structure/B4052355.png)

![ethyl 4-({1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B4052361.png)

![1-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-3-isopropoxy-2-propanol hydrochloride](/img/structure/B4052373.png)

![methyl 2-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-3-methyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate](/img/structure/B4052381.png)

![1-(4-{4-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4052385.png)

![8-(2-nitrophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4052391.png)

![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]acetamide](/img/structure/B4052407.png)

![2-{[3-(2,3-dimethyl-1H-indol-1-yl)-2-hydroxypropyl]amino}-2-(hydroxymethyl)-1,3-propanediol](/img/structure/B4052426.png)